N-(3-bicyclo[3.1.0]hexanyl)-2-(5-methyl-1H-imidazol-4-yl)acetamide
Description
N-(3-bicyclo[310]hexanyl)-2-(5-methyl-1H-imidazol-4-yl)acetamide is a complex organic compound featuring a bicyclic hexane ring fused with an imidazole moiety
Properties
IUPAC Name |
N-(3-bicyclo[3.1.0]hexanyl)-2-(5-methyl-1H-imidazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-7-11(14-6-13-7)5-12(16)15-10-3-8-2-9(8)4-10/h6,8-10H,2-5H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPNPFJRLFDXKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CC(=O)NC2CC3CC3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bicyclo[3.1.0]hexanyl)-2-(5-methyl-1H-imidazol-4-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the bicyclo[3.1.0]hexane ring: This can be achieved through a followed by ring-closing metathesis.
Introduction of the imidazole moiety: This step involves the alkylation of an imidazole derivative with a suitable electrophile.
Coupling of the two fragments: The final step is the coupling of the bicyclohexane and imidazole fragments through an amide bond formation, typically using peptide coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-bicyclo[3.1.0]hexanyl)-2-(5-methyl-1H-imidazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like m-CPBA.
Reduction: The bicyclohexane ring can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: m-CPBA, DMSO
Reduction: H2, Pd/C
Substitution: Alkyl halides, base (e.g., NaH)
Major Products
Oxidation: Oxidized imidazole derivatives
Reduction: Reduced bicyclohexane derivatives
Substitution: Substituted imidazole derivatives
Scientific Research Applications
N-(3-bicyclo[3.1.0]hexanyl)-2-(5-methyl-1H-imidazol-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, particularly in the modulation of biological pathways.
Mechanism of Action
The mechanism of action of N-(3-bicyclo[3.1.0]hexanyl)-2-(5-methyl-1H-imidazol-4-yl)acetamide involves its interaction with specific molecular targets. The imidazole moiety can interact with enzymes or receptors, modulating their activity. The bicyclohexane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.0]butanes: Known for their strain-release properties and applications in bioconjugation.
Bicyclo[3.3.0]octanes: Used in the synthesis of natural products with high strain energy.
Uniqueness
N-(3-bicyclo[3.1.0]hexanyl)-2-(5-methyl-1H-imidazol-4-yl)acetamide is unique due to its combination of a bicyclic hexane ring and an imidazole moiety, which imparts distinct chemical and biological properties not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
